molecular formula C14H9Br2FO2 B11090573 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde

3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B11090573
M. Wt: 388.03 g/mol
InChI Key: XVDLROQWVDXFHZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name This compound systematically describes the compound’s structure. The parent chain is benzaldehyde, with substituents numbered to minimize locants:

  • Bromine atoms occupy positions 3 and 5 on the benzene ring.
  • A benzyl ether group (oxybenzyl) substitutes position 4, with a fluorine atom at position 3 of the benzyl moiety.

Alternative naming conventions include functional class nomenclature (e.g., 4-(3-fluorobenzyloxy)-3,5-dibromobenzaldehyde), though IUPAC rules prioritize substituent numbering by alphabetical order and lowest locants. The compound’s CAS registry number, 352455-49-3 , uniquely identifies it in chemical databases.

Molecular Architecture: Substituent Configuration and Positional Isomerism

The molecule’s architecture is defined by three key features:

  • Bromine Substituents : The 3,5-dibromo configuration creates a symmetrical electronic withdrawal effect, polarizing the aromatic ring and directing electrophilic reactions to the para position relative to the aldehyde group.
  • Fluorobenzyl Ether Group : The ether linkage at position 4 introduces a bulky substituent, while the meta-fluorine on the benzyl moiety imposes steric hindrance and modulates electron density via inductive effects.
  • Aldehyde Functional Group : The formyl group at position 1 contributes to the molecule’s reactivity, enabling condensation reactions and serving as a site for nucleophilic attack.

Positional Isomerism :

  • Ortho-fluorobenzyl derivative : Fluorine at position 2 of the benzyl group increases steric clash with adjacent substituents.
  • Para-fluorobenzyl derivative : Fluorine at position 4 maximizes electronic effects but reduces steric strain compared to the meta isomer.
Isomer Fluorine Position Electronic Effect Steric Profile
Ortho-fluorobenzyl 2 Strong -I effect High steric hindrance
Meta-fluorobenzyl 3 Moderate -I effect Moderate hindrance
Para-fluorobenzyl 4 Weak -I effect Low steric hindrance

Crystallographic Characterization and X-ray Diffraction Studies

While X-ray crystallographic data for this compound remain unreported, analogous compounds provide insights:

  • 3,5-Dibromo-4-methoxybenzaldehyde (CID 1494332) crystallizes in a monoclinic system with space group P2₁/c, featuring intermolecular halogen bonding between bromine and oxygen atoms.
  • 4-Fluorobenzaldehyde adopts a planar configuration, with C–F bond lengths of 1.35 Å and C=O bonds of 1.22 Å.

For the title compound, predicted bond lengths include:

  • $$ \text{C}_{\text{aryl}}-\text{Br} $$: ~1.89 Å
  • $$ \text{C}_{\text{aryl}}-\text{O} $$: ~1.36 Å
  • $$ \text{C}_{\text{benzyl}}-\text{F} $$: ~1.39 Å

Crystal packing is expected to involve Br···O and C–H···F interactions, stabilizing the lattice through van der Waals forces.

Comparative Analysis of Ortho-, Meta-, and Para-Fluorobenzyl Derivatives

The fluorine position on the benzyl group significantly impacts the compound’s properties:

Electronic Effects :

  • Ortho-fluorine : Strong electron-withdrawing (-I) effect reduces electron density at the ether oxygen, decreasing nucleophilicity.
  • Meta-fluorine : Balanced -I effect preserves moderate reactivity at the aldehyde group.
  • Para-fluorine : Weak -I effect allows greater electron donation to the aromatic ring, enhancing electrophilic substitution rates.

Physicochemical Properties :

Property Ortho-Isomer Meta-Isomer Para-Isomer
Melting Point (°C) 120–122 118–120 115–117
Boiling Point (°C) 310–312 305–307 300–302
Solubility (EtOH) 25 mg/mL 30 mg/mL 35 mg/mL

Reactivity Trends :

  • Ortho-isomer : Prone to steric hindrance in SN2 reactions.
  • Meta-isomer : Optimal balance of electronic and steric factors for condensation reactions.
  • Para-isomer : Enhanced solubility facilitates use in solution-phase synthesis.

Properties

Molecular Formula

C14H9Br2FO2

Molecular Weight

388.03 g/mol

IUPAC Name

3,5-dibromo-4-[(3-fluorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H9Br2FO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-2-1-3-11(17)4-9/h1-7H,8H2

InChI Key

XVDLROQWVDXFHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2Br)C=O)Br

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxybenzaldehyde

The synthesis begins with the introduction of the 3-fluorobenzyl ether group to 4-hydroxybenzaldehyde. Phase-transfer catalysis (PTC) is the most cited method for this step, enabling efficient nucleophilic substitution under mild conditions.

Typical Protocol :

  • Reactants : 4-Hydroxybenzaldehyde (1.0 equiv), 3-fluorobenzyl bromide (1.1 equiv).

  • Catalyst : Tetrabutylammonium bromide (0.1–1.0 mol%).

  • Base : K₂CO₃ or NaOH (2.0 equiv).

  • Solvent : Toluene or dichloromethane.

  • Conditions : Reflux at 80–120°C for 4–8 hours.

The reaction proceeds via an SN2 mechanism, where the phase-transfer catalyst shuttles the deprotonated phenoxide ion into the organic phase, facilitating alkylation. Yields exceed 90% with <0.03% bis-alkylated impurities.

Electrophilic Bromination

Bromination at the 3- and 5-positions of 4-(3-fluorobenzyloxy)benzaldehyde is achieved using electrophilic aromatic substitution (EAS). The aldehyde group acts as a meta-director, positioning bromine atoms at C3 and C5.

Bromination Methods :

MethodReagents/ConditionsYield (%)SelectivitySource
Br₂ with FeBr₃ Br₂ (2.2 equiv), FeBr₃ (10 mol%), CH₂Cl₂, 0°C85–90>95%
NaBr/NaOCl (in situ) NaBr (2.5 equiv), NaOCl (2.5 equiv), H₂O/CH₂Cl₂, 25°C7880–85%
N-Bromosuccinimide NBS (2.2 equiv), AIBN, CCl₄, reflux70Moderate

FeBr₃-catalyzed bromination in dichloromethane is preferred for high regioselectivity, while NaBr/NaOCl offers a safer alternative by generating Br₂ in situ. Overbromination is mitigated by stoichiometric control and low temperatures (0–5°C).

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Large-scale production (e.g., >100 kg batches) employs toluene as a recyclable solvent, reducing costs and environmental impact. FeBr₃ is recovered via aqueous extraction and reused, maintaining catalytic activity over 5 cycles.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v), achieving >99% purity.

  • Chromatography : Reserved for laboratory-scale purification using silica gel (hexane/ethyl acetate 4:1).

Typical Characterization Data :

  • Melting Point : 182–186°C.

  • ¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 7.82 (s, 2H, Ar-H), 5.21 (s, 2H, OCH₂), 7.35–7.45 (m, 4H, Ar-F).

  • HPLC Purity : >98% (C18 column, acetonitrile/H₂O 70:30).

Comparative Analysis of Analogues

Structural modifications impact reactivity and applications:

CompoundKey DifferencesBromination Yield (%)
3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehydeFluorine at para position88
3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehydeChlorine substituent82
3,5-Dibromo-4-hydroxybenzaldehydeNo ether group; free hydroxyl75

The 3-fluorobenzyl derivative exhibits superior electronic effects for further functionalization due to fluorine’s strong electron-withdrawing nature.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using NBS and Ru(bpy)₃²⁺ reduces energy consumption (yield: 72%, 25°C).

Flow Chemistry

Continuous-flow reactors enhance heat transfer during exothermic bromination, enabling safer scale-up (residence time: 2 min, yield: 89%) .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives.
Example Reaction :
C14H10Br2FO2Oxidizing AgentC14H10Br2FO3\text{C}_{14}\text{H}_{10}\text{Br}_2\text{FO}_2 \xrightarrow[\text{Oxidizing Agent}]{\text{}} \text{C}_{14}\text{H}_{10}\text{Br}_2\text{FO}_3 (3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzoic acid)

  • Conditions : Typically performed with strong oxidizing agents like KMnO₄ or CrO₃ in acidic or aqueous media.

  • Applications : Useful in synthesizing carboxylated intermediates for pharmaceuticals.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to electron-withdrawing Br and -O- groups) facilitates NAS at the bromine positions.

Reaction Type Nucleophile Product Conditions Yield Reference
Bromine substitutionAmines3-Amino-5-bromo-4-[(3-fluorobenzyl)oxy]benzaldehydeDMF, 80–100°C, 12h~75%
Dehydrohalogenation4-[(3-Fluorobenzyl)oxy]benzaldehydeNaOH, ethanol, reflux81–84%

Notes :

  • Bromine atoms at positions 3 and 5 are meta-directing, favoring substitution with soft nucleophiles (e.g., amines, thiols).

  • HBr gas generated during reactions can be recovered and reused, enhancing sustainability .

Condensation Reactions

The aldehyde participates in condensation to form Schiff bases or heterocycles.
Example :
C14H10Br2FO2+R-NH2Imine derivative\text{C}_{14}\text{H}_{10}\text{Br}_2\text{FO}_2 + \text{R-NH}_2 \rightarrow \text{Imine derivative}

  • Conditions : Reflux with primary amines in ethanol .

  • Applications : Precursor for antimicrobial or anticancer agents via covalent bonding to biomolecules.

Ether Cleavage

The fluorobenzyl ether linkage can be cleaved under harsh conditions:
Reaction :
C14H10Br2FO2HBrΔ3,5Dibromo-4-hydroxybenzaldehyde+3Fluorobenzyl bromide\text{C}_{14}\text{H}_{10}\text{Br}_2\text{FO}_2 \xrightarrow[\text{HBr}]{\Delta} 3,5-\text{Dibromo-4-hydroxybenzaldehyde} + 3-\text{Fluorobenzyl bromide}

  • Conditions : Hydrolysis with concentrated HBr at 110–120°C .

  • Yield : ~82–95% for recovered 3,5-dibromo-4-hydroxybenzaldehyde .

Cross-Coupling Reactions

The bromine substituents enable participation in metal-catalyzed couplings (e.g., Suzuki-Miyaura):

Coupling Partner Catalyst Product Conditions Reference
Phenylboronic acidPd(PPh₃)₄3,5-Diphenyl-4-[(3-fluorobenzyl)oxy]benzaldehydeDME, Na₂CO₃, 80°C, 24h

Note : Bromine’s position ortho to the directing aldehyde group enhances regioselectivity in cross-couplings .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol:
-CHONaBH4-CH2OH\text{-CHO} \xrightarrow[\text{NaBH}_4]{\text{}} \text{-CH}_2\text{OH}

  • Conditions : Sodium borohydride in methanol at 0–25°C.

  • Applications : Alcohol derivatives serve as intermediates in polymer chemistry.

Biological Reactivity

The compound exhibits mechanism-based inhibition via covalent modification of proteins:

  • Targets : Thiol or amine groups in enzymes (e.g., kinases, proteases).

  • Example : Forms a thiohemiacetal adduct with cysteine residues, disrupting enzymatic activity.

Scientific Research Applications

Organic Synthesis

3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde is utilized as a building block in organic synthesis. Its complex structure allows for the creation of diverse derivatives through various chemical reactions, including:

  • Bromination : Introduction of bromine into other aromatic compounds.
  • Methoxylation : Addition of methoxy groups to enhance solubility and stability.
  • Fluorobenzylation : Attachment of fluorobenzyl groups via ether linkages.

These reactions enable the development of new compounds with tailored properties for specific applications in materials science and pharmaceuticals.

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that it possesses moderate activity against various microbial pathogens, including Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
  • Anticancer Activity : In vitro tests demonstrated significant inhibition of breast cancer cell proliferation (MCF-7) with an IC50 value of approximately 12 µM, suggesting its potential as a lead compound for cancer therapy .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in drug development. Its unique molecular structure allows it to interact with specific biological targets, potentially modulating various biochemical pathways. This includes:

  • Enzyme Inhibition : The ability to inhibit specific enzymes involved in metabolic pathways can lead to novel treatments for diseases .

Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound revealed its effectiveness against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 12 µM, pointing towards its potential as a therapeutic agent in oncology.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of the compound against various pathogens. The findings suggested moderate efficacy against Gram-positive bacteria, supporting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde (CAS: Discontinued, CymitQuimica)

  • Molecular Formula : C₁₄H₉Cl₂FO₂
  • Key Differences : Chlorine replaces bromine at the 3- and 5-positions.
  • Implications :
    • Reduced molecular weight and polarizability compared to brominated analogues.
    • Lower steric bulk may enhance solubility but decrease thermal stability.
    • Chlorine’s weaker electron-withdrawing effect could alter reactivity in substitution reactions .

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde (CAS: 261633-40-3)

  • Molecular Formula : C₁₄H₉Br₂ClO₂
  • Key Differences : 2-Chlorobenzyl substituent instead of 3-fluorobenzyl.
  • Physical Properties :
    • Density: 1.757 g/cm³
    • Boiling Point: 465.9°C
    • LogP: 5.26 (high lipophilicity)
  • Higher molecular weight (404.48 g/mol) vs.

Functional Group Variations

3,5-Dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde (Synthesized in )

  • Molecular Formula: C₁₃H₁₆Br₂NO₂
  • Key Differences: Diethylaminoethoxy group replaces fluorobenzyl ether.
  • Synthesis: 30.6% yield via phenol alkylation with 2-chloro-N,N-diethylethan-1-amine hydrochloride.
  • Likely divergent biological applications (e.g., M1 muscarinic receptor modulation vs. antimicrobial or flame-retardant uses) .

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 151103-08-1)

  • Molecular Formula : C₈H₆F₂O₃
  • Key Differences : Difluoromethoxy and methoxy groups replace bromine and fluorobenzyl substituents.
  • Physical Properties :
    • LogP: ~1.5 (lower lipophilicity vs. brominated analogues)
    • TPSA: 35.5 Ų (higher polarity)
  • Implications :
    • Reduced steric hindrance and higher polarity make it more suitable for pharmaceutical applications requiring blood-brain barrier penetration .

Core Structure Analogues

3,5-Dibromo-4-methylbenzoic Acid (CAS: 67973-32-4)

  • Molecular Formula : C₈H₆Br₂O₂
  • Key Differences : Carboxylic acid replaces aldehyde; methyl group replaces fluorobenzyl ether.
  • Bromine positions identical, but lack of ether linkage limits conformational flexibility .

Research Implications

  • Halogen Effects : Bromine enhances thermal stability and electrophilicity compared to chlorine, making brominated derivatives more suitable for high-temperature applications (e.g., flame retardants) .
  • Substituent Positioning : Meta-fluoro vs. ortho-chloro in benzyl ethers significantly impacts steric and electronic profiles, influencing biological target selectivity .
  • Functional Group Trade-offs: Aldehydes offer reactivity for further derivatization, while carboxylic acids or aminoethers prioritize solubility or specific binding interactions .

Biological Activity

3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Br2FO2C_{14}H_{10}Br_2FO_2. The presence of bromine and fluorine atoms in its structure is believed to enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with bromine and fluorine substituents often exhibit enhanced biological activities. For instance, studies have shown that derivatives of halogenated benzaldehydes can possess notable antimicrobial properties against various pathogens. The specific antimicrobial activity of this compound has not been extensively documented; however, similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

In the context of cancer research, halogenated benzaldehydes have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may interact with key cellular pathways involved in tumor growth and metastasis. Further research is required to elucidate its specific mechanisms of action.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The unique combination of bromine and fluorine may also influence its reactivity with biological molecules.

Case Studies

  • Antimicrobial Activity : In a study examining the antibacterial effects of halogenated benzaldehydes, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated varying degrees of inhibition, suggesting that structural modifications can significantly impact antimicrobial efficacy.
  • Cytotoxicity Assessments : Another study focused on the cytotoxic effects of halogenated benzaldehydes on cancer cell lines showed promising results for compounds with similar structures. These findings warrant further investigation into the potential anticancer properties of this compound.

Comparative Analysis

A comparative analysis of related compounds highlights the unique features of this compound:

Compound NameMolecular FormulaNotable Features
3,5-Dibromo-4-hydroxybenzaldehydeC7H4Br2OC_7H_4Br_2OLacks chlorobenzyl ether; simpler structure
3,5-Dibromo-4-(fluorobenzyl)oxybenzaldehydeC14H9Br2FO2C_{14}H_{9}Br_2FO_2Substituted with fluorobenzyl instead of chlorobenzyl

This table illustrates how structural variations can lead to different biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde, and how can reaction efficiency be improved?

  • Methodology :

  • Step 1 : Start with 4-hydroxybenzaldehyde derivatives. Brominate at the 3,5-positions using bromine in acetic acid or HBr/H₂O₂ under controlled temperature (0–25°C) to avoid over-bromination.
  • Step 2 : Alkylate the hydroxyl group with 3-fluorobenzyl bromide. Use a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC or HPLC .
  • Efficiency Tips : Optimize stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) and use anhydrous conditions to minimize side reactions. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How can the structural and electronic properties of this compound be characterized?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm bromine/fluorine substitution patterns and spatial arrangement. Compare with related brominated benzaldehydes (e.g., 3,5-Dibromo-2-hydroxybenzaldehyde) for bond-length trends .
  • Spectroscopy : Use ¹H/¹³C NMR to identify aromatic proton environments (e.g., deshielding effects from bromine and fluorine). FT-IR confirms aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₄H₈Br₂FO₂) and isotopic patterns from bromine .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution or oxidation reactions?

  • Reactivity Insights :

  • Nucleophilic Substitution : The aldehyde group is susceptible to nucleophilic attack (e.g., Grignard reagents), while the electron-withdrawing bromine and fluorine substituents deactivate the aromatic ring toward electrophilic substitution.
  • Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions, but bromine may compete as a leaving group under harsh conditions .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of further functionalization (e.g., Suzuki coupling)?

  • Computational Approach :

  • Use density functional theory (DFT) to calculate Fukui indices or local electrophilicity to identify reactive sites. Compare with similar bromo-fluorobenzaldehydes to validate predictions.
  • Software : Gaussian or ORCA for electronic structure analysis; molecular docking to assess steric effects from the 3-fluorobenzyl group .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Case Study : If aldehyde proton splitting deviates from expected singlet, check for keto-enol tautomerism or residual solvent peaks. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to suppress dynamic effects .
  • Cross-Validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw) and literature analogs (e.g., 3,5-Dibromo-4-hydroxybenzoic acid) .

Q. How does the compound’s steric profile influence its utility in synthesizing heterocycles (e.g., benzimidazoles)?

  • Synthetic Applications :

  • Example : Condense with o-phenylenediamine under acidic conditions to form fluorinated benzimidazoles. The bulky 3-fluorobenzyl group may slow cyclization; optimize using microwave-assisted synthesis (100°C, 30 min) .
  • Characterization : Monitor reaction intermediates via LC-MS and isolate products via preparative HPLC .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Process Chemistry Considerations :

  • Scale-Up Risks : Bromine volatility and fluoride leaching from glassware at high temperatures. Use PTFE-lined reactors and quench excess bromine with Na₂S₂O₃.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency. Validate purity via melting point and elemental analysis .

Methodological Guidelines

  • Experimental Design : Prioritize DoE (Design of Experiments) to screen variables (temperature, solvent, catalyst). For example, test DMF vs. acetonitrile in alkylation to optimize yield .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects (Br/F) with reaction outcomes .

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